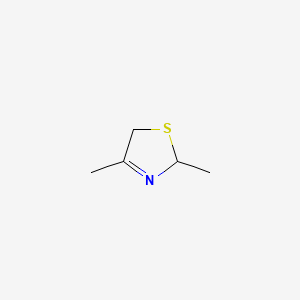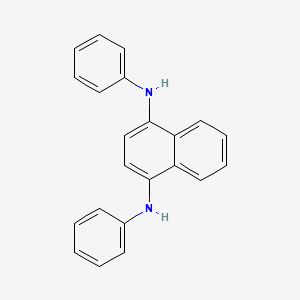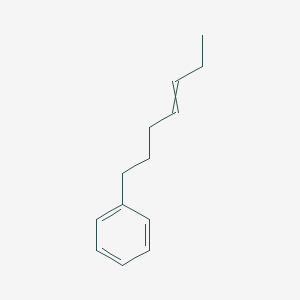
7-Phenyl-3-heptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-3-heptene is an organic compound with the molecular formula C13H18 It is a member of the heptene family, characterized by a heptene backbone with a phenyl group attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Phenyl-3-heptene can be synthesized through several methods. One common approach involves the alkylation of benzene with 1-bromo-3-heptene in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of phenyl-substituted heptadienes. This process uses a palladium catalyst under high pressure and temperature to achieve the desired product with high yield .
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-3-heptene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl-substituted heptanones using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of the double bond in this compound can yield 7-Phenylheptane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the heptene chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Phenyl-substituted heptanones.
Reduction: 7-Phenylheptane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
7-Phenyl-3-heptene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Phenyl-3-heptene involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the heptene chain can undergo hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
3-Heptene: A simpler heptene without the phenyl substitution.
7-Phenylheptane: The fully hydrogenated form of 7-Phenyl-3-heptene.
Phenylheptadienes: Compounds with multiple double bonds in the heptene chain.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs .
Properties
CAS No. |
26447-65-4 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
hept-4-enylbenzene |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h3-4,6,8-9,11-12H,2,5,7,10H2,1H3 |
InChI Key |
SQHALWUTJHPRGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


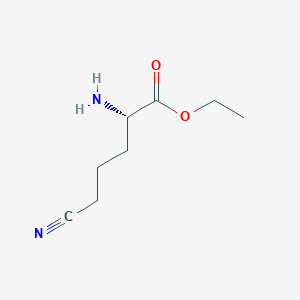


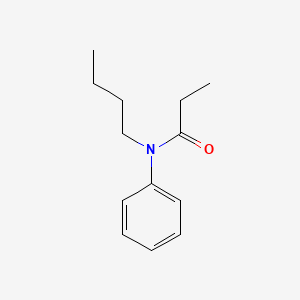
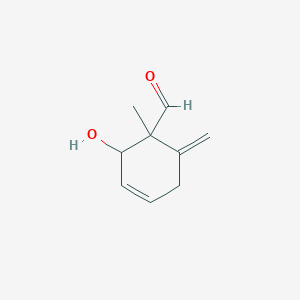
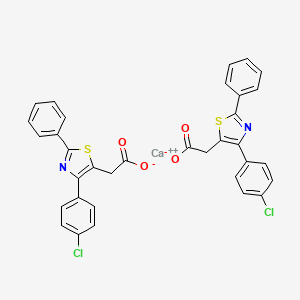
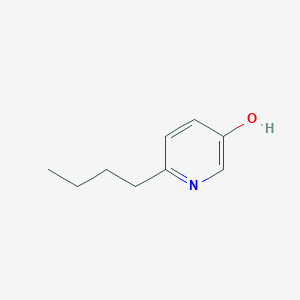
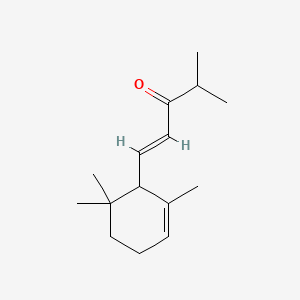
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)

![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
